molecular formula C15H13FN2O2S B5784689 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea

Cat. No.: B5784689
M. Wt: 304.3 g/mol
InChI Key: XPTOICWFMXFHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a fluorophenyl group connected via a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluoroaniline in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: The fluorine atom is positioned differently, which can influence its interaction with molecular targets.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea is unique due to the presence of both the benzodioxole and fluorophenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-11-3-1-2-4-12(11)18-15(21)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTOICWFMXFHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.